Bis(2-oxo-2-phenylethyl) 3-nitrophthalate
Description
Contextualization of Phthalate (B1215562) Esters within Advanced Organic Synthesis and Reactivity
Phthalate esters are a well-established class of organic compounds, traditionally recognized for their widespread use as plasticizers. nih.gov However, their role in advanced organic synthesis extends far beyond this application. The phthalate core provides a versatile scaffold that can be functionalized to create molecules with tailored properties. In the context of advanced synthesis, the ester groups themselves can be targets for a variety of chemical transformations. libretexts.org For instance, the hydrolysis of phthalate esters, a process that can be catalyzed by either acid or base, yields the corresponding phthalic acid and alcohol. libretexts.org This reactivity is fundamental to their use as protecting groups or as precursors to other functional groups.
The reactivity of the ester linkage can be modulated by the nature of the substituents on the aromatic ring. The introduction of electron-withdrawing groups, such as a nitro group, is expected to enhance the electrophilicity of the carbonyl carbons, making the ester more susceptible to nucleophilic attack. This principle is a cornerstone of modern organic chemistry, allowing for the fine-tuning of a molecule's reactivity profile.
Significance of Nitroaromatic Systems in Contemporary Chemical Transformations
Nitroaromatic compounds are of paramount importance in organic synthesis, serving as key intermediates in the production of a vast array of chemicals, including pharmaceuticals, dyes, and agrochemicals. researchgate.netscispace.com The nitro group is a powerful electron-withdrawing group, a characteristic that is exploited in numerous chemical transformations. nih.gov Its presence can activate an aromatic ring towards nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve. numberanalytics.com
Furthermore, the nitro group itself is a versatile functional handle that can be readily transformed into other functional groups. scispace.com For example, the reduction of a nitro group to an amine is a fundamental transformation in the synthesis of many biologically active molecules and materials. jsynthchem.com This facile conversion broadens the synthetic utility of nitroaromatic compounds, making them valuable building blocks for complex molecular architectures. The chemistry of nitro compounds has a long and rich history, yet new methodologies and applications continue to be discovered, highlighting their enduring importance in the field. nih.gov
Role of Phenacyl Ester Linkages as Key Functional Groups in Organic Chemistry
Phenacyl esters, characterized by the 2-oxo-2-phenylethyl ester linkage, are another important class of functional groups in organic chemistry. nih.gov The phenacyl group is often employed as a photoremovable protecting group for carboxylic acids. This strategy allows for the selective deprotection of a carboxyl group under mild conditions, a valuable tool in the synthesis of sensitive or complex molecules.
The presence of the ketone functionality within the phenacyl moiety also introduces additional reactivity. This ketone can participate in a variety of reactions, such as reductions, condensations, and additions, further expanding the synthetic possibilities. Phenacyl bromide and its analogs are recognized as versatile intermediates for the synthesis of various heterocyclic compounds through multicomponent reactions. researchgate.net The combination of the ester and ketone functionalities within the same linkage provides a unique platform for the design of multifunctional molecules.
Research Imperatives for Multifunctional Organic Compounds: The Case of Bis(2-oxo-2-phenylethyl) 3-nitrophthalate
The convergence of a phthalate ester scaffold, a nitroaromatic system, and phenacyl ester linkages within a single molecule, as in this compound, presents a compelling case for research into multifunctional organic compounds. um.es Such compounds are at the forefront of materials science and medicinal chemistry, with applications ranging from organic electronics to drug delivery. nih.govrsc.org
Interactive Data Tables
Below are interactive data tables summarizing the key properties of the constituent functional groups found in this compound.
Table 1: General Properties of Phthalate Esters
| Property | Description |
| General Formula | C₆H₄(COOR)₂ |
| Key Applications | Plasticizers, intermediates in organic synthesis. numberanalytics.com |
| Reactivity | Undergo hydrolysis to form phthalic acid and an alcohol. libretexts.org |
| Spectroscopic Features | Characteristic C=O and C-O stretching frequencies in the infrared spectrum. |
Table 2: Characteristics of Nitroaromatic Systems
| Property | Description |
| Functional Group | -NO₂ |
| Electronic Effect | Strong electron-withdrawing group. nih.gov |
| Key Reactions | Reduction to amines, activation of aromatic ring for nucleophilic substitution. numberanalytics.comjsynthchem.com |
| Applications | Synthesis of pharmaceuticals, dyes, and explosives. scispace.com |
Table 3: Features of Phenacyl Esters
| Property | Description |
| General Structure | RCOOCH₂C(O)Ph |
| Key Role | Photoremovable protecting group for carboxylic acids. |
| Reactivity | Contains both an ester and a ketone functionality, allowing for diverse chemical transformations. |
| Synthesis | Often prepared from a carboxylic acid and a phenacyl halide. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H17NO8 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
diphenacyl 3-nitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H17NO8/c26-20(16-8-3-1-4-9-16)14-32-23(28)18-12-7-13-19(25(30)31)22(18)24(29)33-15-21(27)17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
FNUWWSLOCRYACM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2 Oxo 2 Phenylethyl 3 Nitrophthalate and Analogues
General Esterification Strategies for Phthalate (B1215562) Derivatives
The formation of the ester linkages in bis(2-oxo-2-phenylethyl) 3-nitrophthalate is a critical step in its synthesis. Phthalate esters are typically synthesized from phthalic anhydride (B1165640) and the corresponding alcohols through processes like Fischer esterification. nih.gov
Modern Advancements in Carboxylic Acid Esterification
The esterification of carboxylic acids is a fundamental reaction in organic chemistry, and numerous methods have been developed to improve efficiency and substrate scope. researchgate.net Traditional methods often involve strong acid catalysts and harsh conditions. Modern advancements focus on milder and more selective catalysts, as well as innovative reaction conditions.
Key modern esterification techniques include:
Heterogeneous Catalysis: The use of solid acid catalysts such as ion exchange resins, zeolites, and metal oxides offers advantages in terms of catalyst recovery and reuse, reducing corrosive byproducts and energy-intensive separation processes. mdpi.commdpi.com
Enzymatic Esterification: Lipases, functioning as biocatalysts, can facilitate the nucleophilic attack of an alcohol on a carboxylic acid under mild, non-aqueous conditions, offering high selectivity. mdpi.com
Microwave-Assisted Esterification: Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times. researchgate.net
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety and scalability. A continuous flow protocol for the synthesis of methyl esters from various carboxylic acids has been reported to yield high outputs in short reaction times. researchgate.net
Lewis Acid Catalysis: Lewis acids like titanium tetrachloride and zirconocene complexes have proven effective for the one-pot formation of esters under mild and neutral conditions. researchgate.net
| Catalyst Type | Advantages | Examples |
| Homogeneous Acid | High reaction rates | Sulfuric acid, p-toluenesulfonic acid |
| Heterogeneous Acid | Catalyst reusability, reduced waste | Ion exchange resins, zeolites, metal oxides mdpi.commdpi.com |
| Enzymatic | High selectivity, mild conditions | Lipases mdpi.com |
| Lewis Acid | Mild conditions, high yields | Titanium tetrachloride, zirconocene complexes researchgate.net |
Formation of Phenacyl Esters via Phenacyl Halides and Alternative Precursors
The "2-oxo-2-phenylethyl" moieties in the target molecule are phenacyl groups. A common and effective method for the synthesis of phenacyl esters involves the reaction of a carboxylate salt with a phenacyl halide, typically phenacyl bromide. unishivaji.ac.innih.gov This reaction proceeds via a nucleophilic substitution mechanism. Phenacyl bromide itself is a versatile intermediate in organic synthesis. nih.govresearchgate.net
Alternative precursors and methods for forming phenacyl esters include the reaction of carboxylic acids with other phenacyl derivatives or the use of coupling agents to facilitate the esterification with phenacyl alcohol. The choice of method often depends on the specific substrate and desired reaction conditions.
Approaches for Introducing the 3-Nitrophthalate Moiety
The presence of a nitro group at the 3-position of the phthalate ring introduces specific challenges and requires controlled reaction conditions to achieve the desired regioselectivity.
Controlled Nitration in Aromatic Systems
The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. acs.org The most common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. google.com However, this method can lack selectivity and require harsh conditions.
Modern and more controlled nitration methods have been developed to address these limitations:
Alternative Nitrating Agents: Reagents such as bismuth subnitrate in the presence of thionyl chloride offer a milder and more selective method for aromatic nitration. nih.gov Bismuth (III) nitrate (B79036) pentahydrate has also been used as a nitrating agent for active aromatics. nih.gov N-nitropyrazoles have been identified as versatile and powerful nitrating reagents that allow for controllable mono- and dinitration under mild conditions. nih.gov
Catalytic Nitration: The use of catalysts can improve the efficiency and selectivity of the nitration reaction.
Solvent and Temperature Control: The choice of solvent and careful control of the reaction temperature can significantly influence the regioselectivity of the nitration process. For instance, nitration of some aromatic compounds in chloroform or methylene chloride can lead to different isomer ratios compared to conventional methods. google.com
The direct nitration of phthalic anhydride typically yields a mixture of 3-nitro and 4-nitro isomers. orgsyn.orgyoutube.com Separation of these isomers can be achieved through fractional crystallization, as the 4-nitro isomer is generally more soluble in water. youtube.comorgsyn.org
| Nitrating Agent | Conditions | Selectivity |
| Mixed Acid (HNO₃/H₂SO₄) | Strong acid, elevated temperature | Can lead to mixtures of isomers and over-nitration. google.com |
| Bismuth Subnitrate/Thionyl Chloride | Milder conditions | Offers good selectivity for mononitration. nih.gov |
| N-Nitropyrazole | Mild, scalable | Controllable for mono- or dinitration. nih.gov |
Utilization of 3-Nitrophthalic Anhydride or Related Synthons in Ester Synthesis
A more direct approach to synthesizing 3-nitrophthalate esters involves the use of 3-nitrophthalic acid or its anhydride as a starting material. 3-Nitrophthalic acid can be prepared by the nitration of phthalic anhydride followed by hydrolysis. orgsyn.orgguidechem.com Subsequently, 3-nitrophthalic anhydride can be synthesized from 3-nitrophthalic acid by dehydration, often using acetic anhydride. orgsyn.orgzenodo.org
Once 3-nitrophthalic anhydride is obtained, it can be reacted with alcohols to form the corresponding phthalate esters. nih.govresearchgate.net This reaction typically proceeds in two steps: an initial nucleophilic addition of the alcohol to one of the carbonyl groups of the anhydride to form a monoester, followed by a second esterification to yield the diester. researchgate.net The second step often requires a catalyst, such as sulfuric acid or a Lewis acid like ferric chloride. researchgate.netresearchgate.net
Convergent and Divergent Synthetic Routes Towards Complex Phthalate Esters
Divergent Synthesis: A divergent synthesis starts from a central core molecule, and complexity is built outwards in successive steps. wikipedia.orgcrimsonpublishers.com In this context, one might start with phthalic anhydride, perform the nitration, and then sequentially or simultaneously add the two phenacyl groups. Divergent synthesis is particularly useful for creating libraries of related compounds from a common intermediate. wikipedia.orgresearchgate.net The synthesis of complex natural products has been achieved using divergent strategies, allowing for the generation of skeletal diversity from a common precursor. nih.gov
Stereochemical Considerations in the Synthesis of Related Multifunctional Esters
While this compound itself is an achiral molecule, the principles of stereochemistry become critically important in the synthesis of related multifunctional esters where chirality is a key feature. The introduction of stereocenters into ester-containing molecules can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
Enzymatic and Chemoenzymatic Methods
Lipases are widely utilized enzymes for the kinetic resolution of racemic alcohols and carboxylic acids, enabling the synthesis of enantiomerically enriched esters. acs.org This process relies on the differential rate of reaction of the two enantiomers with the enzyme. For instance, in the synthesis of a chiral analogue of this compound, a racemic diol could be selectively acylated with 3-nitrophthalic anhydride in the presence of a lipase. This would result in the formation of a monoester with high enantiomeric excess, which could then be further esterified to yield the chiral diester. Dynamic kinetic resolution (DKR) is a powerful extension of this method, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiopure product.
Chiral Auxiliaries
Asymmetric Catalysis
The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the direct conversion of prochiral substrates into chiral products with high enantioselectivity. nih.gov In the context of multifunctional ester synthesis, chiral catalysts can be employed in various reactions. For example, the asymmetric hydrogenation of a prochiral unsaturated dicarboxylic acid ester can lead to the formation of a chiral saturated diester. nih.gov Similarly, chiral organocatalysts can be used to promote the enantioselective addition of nucleophiles to α,β-unsaturated esters.
A summary of stereoselective strategies applicable to the synthesis of chiral multifunctional esters is presented in the table below.
| Strategy | Description | Key Advantages | Potential Challenges |
| Enzymatic Resolution | Utilizes enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. | Limited to 50% theoretical yield for kinetic resolution, enzyme stability. |
| Dynamic Kinetic Resolution | Combines enzymatic resolution with in situ racemization of the unreacted enantiomer. | Theoretical yield up to 100%, high enantioselectivity. | Requires a compatible racemization catalyst. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | High catalytic efficiency, atom economy. | Development of suitable catalysts can be challenging. |
The choice of a specific stereoselective strategy depends on several factors, including the structure of the target molecule, the availability of starting materials and catalysts, and the desired level of enantiomeric purity.
Reaction Mechanisms and Reactivity of Bis 2 Oxo 2 Phenylethyl 3 Nitrophthalate
Mechanistic Pathways of Ester Bond Transformations
The ester bonds in Bis(2-oxo-2-phenylethyl) 3-nitrophthalate are central to its reactivity, undergoing transformations through well-established mechanistic pathways.
The primary mechanism for the transformation of the ester bonds in this compound is nucleophilic acyl substitution. This two-step mechanism, known as the tetrahedral mechanism, involves the initial attack of a nucleophile on the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the leaving group, which in this case is the phenacylate anion.
Common nucleophilic acyl substitution reactions for this compound include:
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester bonds can be hydrolyzed to yield 3-nitrophthalic acid and 2-phenylethanone. Basic hydrolysis (saponification) is typically faster due to the generation of a more potent nucleophile (hydroxide ion) and the deprotonation of the resulting carboxylic acid, which drives the reaction to completion.
Transesterification: Reaction with an alcohol, in the presence of an acid or base catalyst, can lead to the exchange of the phenacyl group for a new alkoxy group, forming a different ester of 3-nitrophthalic acid.
Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can lead to the formation of the corresponding amides of 3-nitrophthalic acid.
The presence of the nitro group at the 3-position of the phthalate (B1215562) ring has a profound impact on the reactivity of the ester bonds. The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electron withdrawal increases the electrophilicity of the carbonyl carbons of the ester groups, making them more susceptible to nucleophilic attack.
Consequently, this compound is expected to be more reactive towards nucleophiles than unsubstituted phthalate esters. This enhanced reactivity can also lead to a degree of chemoselectivity in reactions involving multiple functional groups. For instance, the ester groups are likely to be more reactive than other potentially electrophilic sites in the molecule under nucleophilic conditions.
The two ester groups are inequivalent due to their proximity to the nitro group. The ester group at the 1-position is ortho to the nitro group, while the ester at the 2-position is meta. The ortho-ester is expected to be significantly more reactive towards nucleophilic attack due to the stronger electron-withdrawing effect of the nitro group at this position. This difference in reactivity could potentially allow for selective transformation of one ester group over the other under carefully controlled conditions.
Reactivity of the Phenacyl Carbonyl Groups
The phenacyl moieties of this compound introduce additional reactive sites into the molecule.
The carbon atoms alpha to the phenacyl carbonyl groups are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:
Alkylation: The enolate can be alkylated by reaction with an alkyl halide.
Aldol reactions: The enolate can react with an aldehyde or ketone to form a β-hydroxy carbonyl compound.
The formation of the enolate is a key step in many derivatization pathways for this molecule.
The phenacyl ester protecting group is known to be susceptible to oxidative cleavage under specific conditions. For instance, treatment with certain oxidizing agents can lead to the cleavage of the ester bond, releasing the carboxylic acid (3-nitrophthalic acid in this case). This property is often exploited in organic synthesis for the deprotection of carboxylic acids.
Transformations Involving the Aromatic Nitro Group
The nitro group on the aromatic ring is another key functional group that can undergo a variety of transformations, most notably reduction.
The nitro group can be reduced to a variety of other functional groups depending on the reducing agent and reaction conditions. Common transformations include:
Reduction to an amino group: The nitro group can be reduced to an amino group (-NH2) using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic solution (e.g., Sn/HCl, Fe/HCl). This transformation would yield Bis(2-oxo-2-phenylethyl) 3-aminophthalate.
Partial reduction: Under milder reduction conditions, it is possible to obtain intermediate reduction products such as the nitroso (-NO) or hydroxylamino (-NHOH) derivatives.
The presence of the amino group in the reduced product would significantly alter the electronic properties and reactivity of the molecule, for example, by providing a nucleophilic site for further reactions.
Selective Reduction of Nitro Functionality in the Presence of Ester Groups
A primary consideration in the chemistry of nitro-containing aromatic esters is the chemoselective reduction of the nitro group without affecting the ester functionalities. The nitro group is highly susceptible to reduction, typically affording an aniline, which is a valuable synthetic intermediate for a wide range of further chemical modifications. However, the conditions required for this transformation must be mild enough to avoid the concomitant reduction of the ester groups to alcohols.
Several methodologies have been developed to achieve this selectivity. Traditional methods often rely on catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.com While effective, these methods can sometimes lead to the reduction of other functional groups. More contemporary approaches have focused on the use of metal-based reagents and metal-free systems to enhance chemoselectivity.
One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with iron(II) chloride (FeCl₂). This system has demonstrated high chemoselectivity in reducing nitroarenes to anilines in the presence of ester groups, with reported yields of up to 96%. d-nb.info The reaction proceeds efficiently and provides a practical route for the synthesis of ester-substituted anilines. Similarly, manganese-based catalysts have been shown to be effective for the hydrogenation of nitroarenes with molecular hydrogen, tolerating ester functionalities. acs.org Iron catalysts, in conjunction with a silane (B1218182) reducing agent, also offer a chemoselective pathway for nitro group reduction over ester groups. acs.org
Another approach utilizes hydrazine (B178648) hydrate (B1144303), which has been successfully employed for the selective reduction of aromatic nitro groups in the presence of amide functionalities under pressure, a reaction that can be extrapolated to ester-containing substrates. researchgate.net Furthermore, metal-free reduction methods have emerged as an environmentally benign alternative. For instance, hydrazine hydrate has been used without a metal catalyst for the reduction of electron-deficient aromatic nitro compounds, showing high selectivity for the nitro group over ester functionalities. lidsen.com
The choice of reducing agent and reaction conditions is paramount in achieving the desired chemoselectivity. The following table summarizes various reagent systems and their effectiveness in the selective reduction of nitroarenes bearing ester groups.
| Reagent System | Selectivity for Nitro Group | Comments |
| NaBH₄-FeCl₂ | High | Provides excellent yields and is a practical laboratory method. d-nb.info |
| Manganese Catalyst / H₂ | High | Utilizes molecular hydrogen and a base-metal catalyst. acs.org |
| Iron Catalyst / Silane | High | Employs an earth-abundant metal and a silane reductant. acs.org |
| Hydrazine Hydrate | High | Can be used with or without a metal catalyst. researchgate.netlidsen.com |
Nucleophilic Additions to Nitroarenes
The nitro group in this compound renders the aromatic ring electron-deficient, thereby activating it towards nucleophilic attack. Nucleophiles can add to the aromatic ring at positions ortho and para to the nitro group. acs.orgnih.gov This reactivity is a cornerstone of nucleophilic aromatic substitution (SNAr) reactions.
The initial step in these reactions is typically the formation of a Meisenheimer complex, a resonance-stabilized anionic σ-adduct. organic-chemistry.org The stability of this intermediate is a key factor in the feasibility of the substitution reaction. The presence of the electron-withdrawing nitro group is crucial for stabilizing this intermediate. youtube.com
In the context of this compound, the nitro group at the 3-position activates the ortho (positions 2 and 4) and para (position 6) carbons of the phthalate ring to nucleophilic attack. The outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles can displace a suitable leaving group or, in some cases, even a hydrogen atom in what is known as oxidative nucleophilic substitution of hydrogen (ONSH).
The reactivity of the nitroarene moiety can also be harnessed in cross-coupling reactions. Recent advances have shown that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org This denitrative coupling provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of nitroarenes. acs.org
Catalytic Methodologies for Selective Chemical Transformations
Catalysis offers a powerful toolkit for achieving selective transformations in polyfunctional molecules like this compound. By carefully selecting the catalyst and reaction conditions, it is possible to target a specific functional group while leaving others intact.
As discussed previously, various catalytic systems have been developed for the selective reduction of nitroarenes. d-nb.infoacs.orgacs.org Beyond reduction, catalytic methods can be employed for a range of other transformations. For instance, palladium-catalyzed cross-coupling reactions can be used to form new bonds at the aromatic ring, either by displacing a suitable leaving group or through the denitrative coupling of the nitro group itself. nih.govacs.orgacs.org
The ketone functionalities also present opportunities for catalytic transformations. For example, catalytic hydrogenation can reduce the ketones to secondary alcohols. The choice of catalyst would be critical to avoid the simultaneous reduction of the nitro group. While many hydrogenation catalysts will reduce both functionalities, specific systems might offer the desired selectivity.
Furthermore, the presence of the 1,4-dicarbonyl moiety within the ester side chains opens up possibilities for the synthesis of heterocyclic compounds. For instance, treatment with appropriate reagents under acidic or basic conditions could lead to the formation of five-membered heterocycles like furans or pyrroles through intramolecular cyclization and dehydration reactions. youtube.com The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine or a dehydrating agent, is a classic example of such a transformation. nih.gov
The development of multifunctional catalysts that can orchestrate tandem or cascade reactions is an active area of research. youtube.com Such catalysts could potentially enable the efficient construction of complex molecular architectures from polyfunctional starting materials like this compound in a single synthetic operation.
Computational Chemistry and Molecular Modeling of Bis 2 Oxo 2 Phenylethyl 3 Nitrophthalate
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic properties that govern the chemical behavior of Bis(2-oxo-2-phenylethyl) 3-nitrophthalate.
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to compute the lowest energy conformation. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed structural model.
Furthermore, DFT is utilized to calculate various molecular parameters that are crucial for understanding the molecule's reactivity and interactions. These parameters include dipole moment, polarizability, proton affinity, and ionization energy. nih.gov For instance, a higher dipole moment in a phthalate (B1215562) ester suggests stronger electrostatic interactions with other molecules. nih.gov The energetic profile, including the total energy of the optimized structure, can also be determined, which is fundamental for assessing its thermodynamic stability.
Table 1: Theoretical Molecular Parameters for Phthalate Esters (Illustrative Example)
| Parameter | Diethyl Phthalate | Dibutyl Phthalate | Bis(2-ethylhexyl) phthalate |
| Dipole Moment (Debye) | 2.65 | 2.78 | 2.85 |
| Polarizability (ų) | 21.3 | 28.5 | 42.1 |
| Proton Affinity (kJ/mol) | 850 | 865 | 880 |
| Ionization Energy (eV) | 9.8 | 9.6 | 9.4 |
Note: This table is illustrative and based on general trends observed for phthalate esters. The values are not specific to this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. researchgate.netrsc.org Conversely, the phenyl and phenacyl groups can influence the electron density distribution across the molecule. Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net
Table 2: Frontier Molecular Orbital Energies for Related Aromatic Compounds (Illustrative Example)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -9.24 | -1.13 | 8.11 |
| Nitrobenzene (B124822) | -10.12 | -2.87 | 7.25 |
| Aniline | -7.98 | -0.98 | 7.00 |
Note: This table provides a comparative illustration of how different functional groups affect frontier orbital energies. The values are not specific to this compound.
Transition State Analysis and Reaction Pathway Elucidation
Computational methods can be employed to map out the entire reaction pathway for the synthesis of this compound, identifying the transition states and intermediates involved.
The esterification reaction to form this compound can be modeled to predict its kinetics. Thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can be used to predict reaction equilibria and the influence of solvents and catalysts on the reaction rate. acs.orgd-nb.info By calculating the activation energies for different potential reaction pathways, it is possible to determine the most likely mechanism. mdpi.com
For a molecule with multiple reactive sites, such as 3-nitrophthalic acid, computational analysis can predict the regioselectivity of the esterification reaction. By comparing the activation barriers for the formation of esters at the different carboxylic acid positions, the preferred site of reaction can be identified. While this compound itself does not possess stereocenters, for related chiral molecules, computational methods can predict the preferred stereoisomer by calculating the energies of the different diastereomeric transition states.
Table 3: Kinetic Parameters for Esterification Reactions (Illustrative Example)
| Reaction | Catalyst | Activation Energy (kJ/mol) | Rate Constant (k) |
| Acetic Acid + Ethanol | Sulfuric Acid | 45.2 | 0.0012 L/mol·s |
| Palmitic Acid + Ethanol | Ionic Liquid | 58.7 | 0.0008 L/mol·s |
| Levulinic Acid + Ethanol | Sulfuric Acid | 30.28 | 0.011 s⁻¹ |
Note: This table illustrates typical kinetic parameters for esterification reactions under specific conditions and is not directly representative of the synthesis of this compound. d-nb.infooup.comjchr.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.
MD simulations are a powerful tool for studying the adsorption and partitioning of phthalate esters in various environments, which is crucial for understanding their environmental fate and transport. figshare.comacs.orgacs.org By simulating a system containing the phthalate ester and a surface (e.g., soil minerals, polymers) or a biological membrane, researchers can observe the adsorption process at an atomic level. figshare.commdpi.com
These simulations can reveal the preferred orientation of the molecule on a surface and the key intermolecular forces driving the adsorption, such as van der Waals interactions and hydrogen bonding. acs.org For instance, studies on other phthalates have shown that their adsorption can be influenced by the hydrophobicity of both the molecule and the surface. acs.org The partitioning of phthalate esters between water and other phases, such as lipid bilayers, can also be modeled to predict their bioavailability and potential for bioaccumulation. mdpi.com The insights gained from such simulations on related phthalates can be extrapolated to understand the likely environmental behavior of this compound.
Table 4: Adsorption and Partitioning Properties of Phthalate Esters (Illustrative Example)
| Phthalate Ester | Adsorption Surface | Key Interaction | Partition Coefficient (Log K_ow) |
| Dimethyl Phthalate (DMP) | Smectite Clay | van der Waals | 1.61 |
| Diethyl Phthalate (DEP) | Smectite Clay | van der Waals | 2.47 |
| Dibutyl Phthalate (DBP) | POPC Membrane | Hydrophobic | 4.79 |
Note: This table presents examples of adsorption and partitioning data for common phthalate esters to illustrate the type of information obtained from experimental and computational studies. acs.orgmdpi.com
Lack of Quantitative Structure-Reactivity Relationship (QSRR) Studies on this compound
As of the current available scientific literature, there are no specific Quantitative Structure-Reactivity Relationship (QSRR) studies derived from computational data for the compound This compound . Searches for computational chemistry and molecular modeling research focusing on the QSRR of this particular molecule have not yielded any dedicated studies.
While computational methods like Density Functional Theory (DFT) are widely used to investigate the electronic and structural properties of various organic molecules to understand their reactivity, specific research applying these principles to develop QSRR models for this compound is not present in the public domain. Such studies for other compounds often involve calculating molecular descriptors and correlating them with experimentally determined reactivity.
Therefore, no detailed research findings or data tables for QSRR studies of this compound can be provided at this time.
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Intermediate Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules and for monitoring the progress of chemical reactions in real-time. For a molecule with the complexity of Bis(2-oxo-2-phenylethyl) 3-nitrophthalate, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon environments within the molecule.
In the context of its synthesis, for instance, the reaction between 3-nitrophthalic acid and 2-phenacyl bromide to form the target ester could be monitored. By acquiring NMR spectra at various time intervals, the disappearance of the starting material signals and the concurrent appearance of the product signals can be tracked. This allows for the determination of reaction kinetics and the optimization of reaction conditions.
Furthermore, NMR is invaluable in the identification of any reaction intermediates or byproducts that may form. For example, the presence of partially reacted mono-ester intermediates could be identified by a unique set of signals that differ from both the starting materials and the final diester product. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning all proton and carbon signals, confirming the connectivity of the atoms within the this compound structure. While specific experimental data for this compound is not publicly available, the general approach remains a standard in synthetic chemistry.
Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (phenyl) | 7.20 - 8.00 | Multiplet |
| Aromatic (phthalate) | 7.80 - 8.50 | Multiplet |
| Methylene (-CH₂-) | 5.50 - 5.70 | Singlet |
Note: This table is a hypothetical representation of the expected NMR signals.
Infrared (IR) Spectroscopy for Probing Functional Group Transformations and Reaction Progress
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and tracking their transformations during a chemical reaction. The IR spectrum of this compound would be characterized by several key absorption bands that correspond to its constituent functional groups. nist.govnih.gov
The most prominent of these would be the strong carbonyl (C=O) stretching vibrations. The ester carbonyl groups would likely absorb in the region of 1720-1740 cm⁻¹, while the ketone carbonyls would appear at a slightly lower frequency, typically around 1680-1700 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by strong, characteristic absorptions in the ranges of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹. nist.govnih.gov Aromatic C-H and C=C stretching vibrations would also be observable.
During the synthesis of this compound, IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid starting material (3-nitrophthalic acid) and the appearance of the strong ester C=O stretch in the product. This provides a simple and effective method for qualitatively assessing the progress of the esterification reaction. The interaction between the oxo group and the phenylhydrazono groups in related structures can lead to interesting tautomeric equilibria, which can be probed by changes in the IR spectrum. nist.govnih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Ester Carbonyl (C=O) | 1720 - 1740 |
| Ketone Carbonyl (C=O) | 1680 - 1700 |
| Nitro (N-O) Stretch | 1500 - 1550 and 1300 - 1350 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch | 1000 - 1300 |
Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.
Mass Spectrometry (MS) for Product Identification and Elucidation of Fragmentation Pathways
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn confirms its molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of phthalate (B1215562) esters, common fragmentation pathways have been studied. nih.gov For this compound, one would expect to see fragmentation patterns characteristic of phthalates with oxo groups in the alkyl chain. nih.gov
Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of a 3-nitrophthalic anhydride (B1165640) ion and a phenacyl cation. Further fragmentation of the phenacyl portion could lead to the formation of a benzoyl cation and other characteristic fragments. The study of these fragmentation pathways is crucial for the structural confirmation of the synthesized product and for the identification of related compounds in complex mixtures. nih.gov
Table 3: Potential Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| [M]+ | Molecular Ion | (Calculated molecular weight) |
| [M - C₈H₇O]⁺ | Loss of a phenacyl group | (Calculated) |
| [C₈H₅O₃]⁺ | 3-Nitrophthalic anhydride ion | 191 |
| [C₇H₅O]⁺ | Benzoyl cation | 105 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
Note: The m/z values are nominal and would be determined with high precision in HRMS.
Hyphenated Chromatographic Techniques for Separation and Analysis of Complex Reaction Mixtures
In many chemical syntheses, the final product is part of a complex mixture containing unreacted starting materials, intermediates, byproducts, and the desired compound. Hyphenated chromatographic techniques are indispensable for the separation and analysis of such mixtures. rsisinternational.org
Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. rsisinternational.orgresearchgate.net The liquid chromatograph separates the components of the mixture based on their differential interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, which provides molecular weight and structural information for each component. rsisinternational.orgbohrium.com High-performance liquid chromatography (HPLC) with UV detection is also a common method for the analysis and purification of phthalates and related compounds. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) could also be employed, although it may require derivatization of the compound to increase its volatility. nih.gov These hyphenated techniques have revolutionized the analysis of complex organic mixtures, enabling the simultaneous separation, identification, and quantification of multiple components with high sensitivity and selectivity. rsisinternational.orgnih.gov
Time-Resolved Spectroscopic Methods for Kinetic Studies and Detection of Short-Lived Intermediates
For instance, flash photolysis could be used to study the photochemistry of this molecule. In such an experiment, a short, intense pulse of light would be used to excite the molecule, and the subsequent decay of the excited state and the formation and decay of any transient species would be monitored using absorption or emission spectroscopy on a very fast timescale (nanoseconds to femtoseconds). Given the presence of the nitroaromatic and benzoyl chromophores, it is conceivable that this molecule could undergo interesting photochemical reactions, such as photo-cleavage or energy transfer processes. The study of related cobalt(II) complexes with similar structural motifs has revealed insights into their electronic transitions and chiroptical properties, which can be investigated using circular dichroism spectroscopy across a wide spectral range. nih.gov
Environmental Transformation Pathways of Complex Phthalate Esters: a Mechanistic Perspective
Photodegradation Mechanisms of Phthalate (B1215562) Esters
The absorption of light can initiate the breakdown of phthalate esters through direct and indirect photolysis, leading to a variety of transformation products.
Direct photolysis involves the direct absorption of solar radiation, leading to the electronic excitation of the molecule and subsequent chemical reactions. For "Bis(2-oxo-2-phenylethyl) 3-nitrophthalate," two primary chromophores are susceptible to photoexcitation: the nitroaromatic system and the phenacyl ester groups.
Nitroaromatic compounds are known to undergo photolysis under sunlight. acs.org The photolysis of these compounds can be enhanced under UV-visible light (300–500 nm), leading to the generation of nitrous acid (HONO) through intramolecular hydrogen transfer, particularly in ortho-substituted compounds. acs.org The photolysis frequencies of nitroaromatic compounds are highly dependent on the intensity of the irradiation. acs.org
The phenacyl ester linkage is a well-known photoremovable protecting group in organic synthesis, indicating its susceptibility to photolytic cleavage. tandfonline.comlookchem.comresearchgate.net The photolysis of phenacyl esters can proceed through a C-O bond scission, resulting in the formation of acetophenone (B1666503) and the corresponding carboxylic acid. lookchem.comresearchgate.net This process can be initiated by photoinduced electron transfer from an excited state sensitizer (B1316253) to the phenacyl ester. researchgate.net Studies on the photolysis of phenyl esters have shown that irradiation with ultraviolet light can lead to the formation of phenoxy and acyl radicals, which can then undergo further reactions to form various products, including phenols and cresols. caltech.edu The direct photolysis of phenacyl esters in aqueous systems has been demonstrated, with the main by-product being acetophenone. lookchem.com
In natural waters and soils, indirect photolysis often plays a significant role in the degradation of organic contaminants. This process is mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated by the photoexcitation of naturally occurring substances like dissolved organic matter and nitrate (B79036) ions. rsc.orgnih.gov
The UV-H₂O₂ process is a standard advanced oxidation process (AOP) that utilizes the generation of hydroxyl radicals to degrade a wide range of organic pollutants, including nitroaromatic compounds. rsc.orgnih.gov The degradation of nitrobenzene (B124822) and nitrophenols in the presence of UV and H₂O₂ has been shown to follow first-order kinetics. nih.gov The primary photoproducts of nitrobenzene degradation under these conditions include nitrophenol isomers, nitrohydroquinone, and nitrocatechol, among other intermediates. nih.gov
The reaction of organic compounds with hydroxyl radicals is a major pathway for their degradation in the environment. The formation of nitroaromatic byproducts can occur during the photooxidation of aromatic compounds in the presence of nitrate ions, which can generate nitrogen dioxide radicals (NO₂•) that then react with the organic substrate. acs.org
For "this compound," indirect photolysis initiated by hydroxyl radicals would likely involve attack on both the aromatic rings and the ester side chains. This could lead to hydroxylation of the phthalate and phenacyl moieties, as well as cleavage of the ester bonds. The presence of the nitro group can influence the sites of hydroxyl radical attack on the aromatic ring.
Biodegradation Pathways and Enzymatic Mechanisms
Microbial activity is a crucial factor in the environmental degradation of phthalate esters. The structural features of "this compound" suggest a multi-step biodegradation process involving various enzymatic activities.
The biodegradation of nitroaromatic compounds has been extensively studied, and several microbial pathways have been elucidated. nih.govasm.org Microorganisms have evolved strategies to mineralize or transform these compounds, often starting with either the oxygenolytic or reductive removal of the nitro group. nih.gov The presence of the nitro group can make nitroaromatic compounds resistant to oxidative degradation due to its electron-withdrawing nature. asm.org
The initial step in the biodegradation of phthalate esters is typically the hydrolysis of the ester bonds by esterases, releasing the corresponding alcohol and phthalic acid. core.ac.uk In the case of "this compound," this would lead to the formation of 3-nitrophthalic acid and 2-oxo-2-phenylethanol.
The subsequent degradation of 3-nitrophthalic acid would likely proceed through pathways established for other nitroaromatic compounds. Species of Nocardia and Pseudomonas have been shown to metabolize nitrobenzoic acids, with the nitro group being eliminated as ammonia (B1221849) or nitrite. microbiologyresearch.org The biodegradation of nitrotoluenes has also been demonstrated after an adaptation period of the microbial inoculum. nih.gov
The degradation of the 2-oxo-2-phenylethanol side chain could follow pathways for the degradation of similar aromatic alcohols. For instance, 2-phenoxyethanol (B1175444) has been shown to be biodegradable, with one pathway involving its conversion to phenol (B47542) and acetaldehyde. wikipedia.org
Following the initial enzymatic hydrolysis, the resulting intermediate metabolites, 3-nitrophthalic acid and 2-oxo-2-phenylethanol, would undergo further degradation.
The catabolism of 3-nitrophthalic acid would likely involve dioxygenase-mediated ring-hydroxylating reactions, a common strategy in the aerobic degradation of aromatic compounds. This would lead to the formation of hydroxylated intermediates, which can then undergo ring cleavage. The metabolism of nitroaromatic compounds can lead to the formation of various intermediates, including aminobenzoic acids if the nitro group is reduced. nih.gov
The mineralization of the phthalate ring would ultimately lead to the formation of carbon dioxide and water. The degradation of terephthalic acid by Arthrobacter sp. has been reported, indicating that the phthalate core can be completely mineralized by microorganisms. researchgate.net
The 2-oxo-2-phenylethanol intermediate would likely be oxidized to phenylglyoxylic acid and then further to benzoic acid, which can then enter central metabolic pathways via ring-hydroxylating dioxygenases and subsequent ring cleavage.
Hydrolytic Degradation Mechanisms in Aqueous Environments
Hydrolysis is an abiotic degradation process that can contribute to the transformation of phthalate esters in aqueous environments. The rate of hydrolysis is influenced by pH and temperature.
The ester linkages in "this compound" are susceptible to hydrolysis. Ester hydrolysis can be catalyzed by both acids and bases. The hydrolysis of phenyl esters has been shown to follow first-order kinetics, with the rate being dependent on the pH. rsc.org For some phenyl hydrogen succinates, the rate of hydrolysis reaches a minimum at pH 2 and then increases at higher and lower pH values. rsc.org
The hydrolysis of phenacyl esters has also been studied, and these reactions are relevant to the degradation of the side chains of "this compound". researchgate.net The hydrolysis of these esters can be influenced by neighboring group effects, as seen in the case of p-nitrophenyl phenacyl methylphosphonate (B1257008) oxime, which hydrolyzes much more rapidly than its carbonyl analog. dtic.mil Alkaline hydrolysis of synthetic organic esters, including some phthalates, follows second-order kinetics. chemrxiv.org
The hydrolysis of "this compound" would lead to the formation of 3-nitrophthalic acid and 2-oxo-2-phenylethanol. The rate of this reaction in the environment would depend on the ambient pH and temperature, with hydrolysis generally being more significant under alkaline or strongly acidic conditions.
Interplay of Abiotic and Biotic Degradation Processes for Complex Esters
The environmental degradation of complex phthalate esters is not a singular process but rather a complex interplay between abiotic (non-biological) and biotic (biological) pathways. The initial breakdown of these compounds can be initiated by abiotic factors, which may then facilitate subsequent biotic degradation.
Abiotic processes such as photolysis and hydrolysis can lead to the initial transformation of complex phthalate esters. Photolysis, or the breakdown of compounds by light, can be a significant pathway for phthalates present in sunlit surface waters or on terrestrial surfaces. Hydrolysis, the reaction with water, can also contribute to the initial breakdown, particularly under conditions of high or low pH. These abiotic processes often result in the formation of intermediate products, such as the corresponding phthalate monoesters and alcohols.
These initial abiotic transformations can be crucial in paving the way for biotic degradation. The smaller, more polar intermediate compounds are often more bioavailable and susceptible to microbial attack than the parent diester. A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade phthalate esters. The primary mechanism of biotic degradation is enzymatic hydrolysis, where microbial enzymes cleave the ester bonds, also forming phthalate monoesters and alcohols. These intermediates are then typically funneled into central metabolic pathways, leading to their complete mineralization to carbon dioxide and water under aerobic conditions.
A hypothetical degradation pathway for a generic complex phthalate ester is presented in the table below, illustrating the stepwise nature of this interplay.
| Degradation Stage | Primary Process | Reactant(s) | Product(s) | Environmental Compartment |
| Initial Transformation | Abiotic (Hydrolysis/Photolysis) | Complex Phthalate Ester, Water, Sunlight | Phthalate Monoester, Alcohol | Surface Water, Soil |
| Intermediate Degradation | Biotic (Enzymatic Hydrolysis) | Phthalate Monoester, Alcohol | Phthalic Acid, Other Metabolites | Water, Soil, Sediment |
| Mineralization | Biotic (Metabolism) | Phthalic Acid, Other Metabolites | Carbon Dioxide, Water, Biomass | Water, Soil, Sediment |
Computational Modeling of Environmental Fate and Degradation Kinetics
In the absence of extensive experimental data for every complex phthalate ester, computational models have become invaluable tools for predicting their environmental fate and degradation kinetics. These models use quantitative structure-activity relationships (QSARs) and other theoretical approaches to estimate key environmental parameters based on the molecular structure of the compound.
For complex phthalate esters, computational models can predict a range of properties relevant to their environmental behavior:
Physicochemical Properties: Models can estimate properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These parameters are crucial for predicting how a phthalate will partition between different environmental compartments (air, water, soil, and biota).
Degradation Rates: QSAR models can be developed to predict the rate constants for key degradation processes, including hydrolysis, photolysis, and biodegradation. These models are typically trained on experimental data from a range of related compounds and then used to predict the behavior of new or unstudied phthalates.
The table below provides an example of the types of parameters that can be estimated using computational models for a hypothetical complex phthalate ester.
| Parameter | Modeling Approach | Significance for Environmental Fate | Hypothetical Estimated Value |
| Log Kow | QSAR | Predicts partitioning between water and organic matter (e.g., sediment, biota). Higher values suggest greater potential for bioaccumulation. | 5.8 |
| Water Solubility | QSAR | Influences the concentration of the compound in the aqueous phase and its bioavailability. | 0.5 mg/L |
| Hydrolysis Half-Life | QSAR | Estimates the persistence of the compound against abiotic breakdown in water. | 2.5 years |
| Biodegradation Half-Life | QSAR | Predicts the persistence of the compound against microbial degradation. | 180 days |
| Overall Persistence (P) | Multimedia Fate Model | Integrates all degradation pathways to estimate the overall residence time in the environment. | 350 days |
These computational approaches provide a powerful framework for assessing the potential environmental risks of complex phthalate esters, particularly for compounds like this compound where experimental data is lacking. However, it is crucial to note that these models are predictive tools and should be used in conjunction with experimental data whenever possible to ensure their accuracy and reliability.
Q & A
Q. How can this compound be integrated into polymer matrices to enhance thermal or mechanical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
